molecular formula C14H24N2O B5523877 1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexanol

1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexanol

Cat. No.: B5523877
M. Wt: 236.35 g/mol
InChI Key: JHUANLCSKLKBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexanol, also known as CPP or CPPene, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the activity of NMDA receptors in the brain. NMDA receptors are involved in a variety of physiological processes, including learning, memory, and pain perception. As a result, CPP has been investigated for its potential use in treating a range of neurological and psychiatric disorders.

Scientific Research Applications

Therapeutic and Diagnostic Applications in Oncology

  • Analogue Development for Positron Emission Tomography (PET) Radiotracers : An analogue, 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), was studied for its potential use in PET radiotracers. Modifications were made to reduce lipophilicity and improve tumor cell entry, with (-)-(S)-9 showing promise due to its moderate activity at the P-gp efflux pump and selectivity towards σ(2) receptors, suggesting potential utility in diagnosing and treating oncological conditions (Abate et al., 2011).

Neurological Research and Treatment

  • CCR5 Receptor-Based Mechanisms for HIV Entry Inhibitors : The study of 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) as a potent noncompetitive allosteric antagonist of the CCR5 receptor demonstrates the compound's significant antiviral effects against HIV-1. This research contributes to the understanding of HIV entry mechanisms and the development of effective inhibitors (Watson et al., 2005).

Synthesis and Chemical Analysis

  • Synthesis and Structural Study : The reaction between 2-(piperazin-1-yl)ethanol and cyclohexene oxide under microwave irradiation produced 2-(4-(2-hydroxyethyl)piperazin-1-yl)cyclohexanol (L), leading to the new cadmium salt [(H2L)2][Cd2I6][(NO3)2]. This synthesis showcases the compound's utility as a precursor in the preparation of metal salts with potential applications in material science and coordination chemistry (Hakimi et al., 2013).

Properties

IUPAC Name

1-[3-(4-methylpiperazin-1-yl)prop-1-ynyl]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-15-10-12-16(13-11-15)9-5-8-14(17)6-3-2-4-7-14/h17H,2-4,6-7,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUANLCSKLKBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC#CC2(CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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